Human Factor Xa Enzymatic Inhibition: AS1468240 vs. Rivaroxaban, Apixaban, Edoxaban
AS1468240 inhibits human factor Xa with an IC₅₀ of 8.7 nM in a purified enzymatic assay [1]. This potency is approximately 12.4-fold weaker than rivaroxaban (IC₅₀ = 0.7 nM), approximately 32-fold weaker than edoxaban's free fXa Ki (0.561 nM), and substantially weaker than apixaban's human fXa Ki (0.08 nM) [2][3][4]. The activity difference places AS1468240 in a distinct potency tier, relevant for dose-response experimental designs.
| Evidence Dimension | Human factor Xa enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 8.7 nM |
| Comparator Or Baseline | Rivaroxaban IC₅₀ = 0.7 nM; Edoxaban Ki = 0.561 nM (free fXa); Apixaban Ki = 0.08 nM (human fXa) |
| Quantified Difference | AS1468240 is ~12.4-fold less potent than rivaroxaban; ~32-fold less potent than edoxaban (Ki basis) |
| Conditions | Purified human factor Xa enzymatic assay; chromogenic substrate detection |
Why This Matters
This ~12-fold to >30-fold potency differential informs dose selection and ensures that experimental outcomes are not confounded by unanticipated oversaturation of the target at concentrations optimized for more potent clinical inhibitors.
- [1] Ishihara T, et al. Identification of potent orally active factor Xa inhibitors based on conjugation strategy and application of predictable fragment recommender system. Bioorg Med Chem. 2015 Jan 15;23(2):277-89. View Source
- [2] Perzborn E, et al. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939—an oral, direct Factor Xa inhibitor. J Thromb Haemost. 2005 Mar;3(3):514-21. View Source
- [3] Furugohri T, et al. DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles. J Thromb Haemost. 2008 Sep;6(9):1542-9. View Source
- [4] Pinto DJ, et al. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. J Med Chem. 2007 Nov 1;50(22):5339-56. View Source
